molecular formula C6H5FN2O2 B182485 4-Fluoro-3-nitroaniline CAS No. 364-76-1

4-Fluoro-3-nitroaniline

Cat. No.: B182485
CAS No.: 364-76-1
M. Wt: 156.11 g/mol
InChI Key: LLIOADBCFIXIEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitroaniline can be synthesized by nitrating p-fluoroaniline under anhydrous conditions . The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of this compound . After the reaction, the product is separated from the reaction mixture using diluted hydrochloric acid .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of anhydrous conditions and efficient separation techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (−NO₂) in 4-fluoro-3-nitroaniline is highly susceptible to reduction, yielding amino derivatives.

Reagent Conditions Product Yield Source
H₂/Pd-CRoom temperature, ethanol3-Fluoro-1,4-benzenediamine85–90%
Sn/HClReflux, aqueous medium3-Fluoro-1,4-benzenediamine75–80%
NaBH₄/CuCl₂Methanol, 0–5°C3-Fluoro-1,4-benzenediamine70%

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) provides high yields under mild conditions .
  • Stannous chloride (Sn/HCl) is effective but requires acidic conditions and elevated temperatures .

Nucleophilic Aromatic Substitution

The fluorine atom at the para position undergoes substitution with nucleophiles, facilitated by electron-withdrawing nitro groups.

Nucleophile Conditions Product Application Source
EthanolamineKOH, H₂O, 70–80°CN-(2-Hydroxyethyl)-3-nitroanilineHair dye intermediate
AmmoniaAqueous NH₃, 25°C3-Nitro-1,4-benzenediaminePharmaceutical precursor
MethylamineEtOH, refluxN-Methyl-3-nitroaniline derivativeAgrochemical synthesis

Mechanistic Insight :

  • Substitution proceeds via a Meisenheimer complex intermediate in polar aprotic solvents .
  • Alkaline conditions accelerate deprotonation, enhancing nucleophilic attack .

Acetylation and Acylation

The amine group reacts with acylating agents to form stable amides.

Acylating Agent Conditions Product Yield Source
Acetic anhydrideRoom temperature, CH₂Cl₂N-(4-Fluoro-3-nitrophenyl)acetamide85%
2-Chloroacetyl chlorideEt₃N, CH₂Cl₂, 0°C2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide80%

Applications :

  • Acetylated derivatives show antibacterial activity against Klebsiella pneumoniae .
  • Chloroacetamide derivatives exhibit low cytotoxicity in human erythrocytes .

Oxidation Reactions

While less common, the amino group (post-reduction) can undergo oxidation.

Oxidizing Agent Conditions Product Notes Source
KMnO₄H₂SO₄, 100°C3-FluoronitrobenzeneLow yield (25–30%)
CrO₃Acetic acid, reflux3-Fluoronitrobenzoic acidRequires acidic conditions

Challenges :

  • Over-oxidation or ring degradation occurs with strong oxidants.

Photocatalytic Degradation

This compound undergoes degradation in environmental or catalytic systems:

Catalyst Conditions Degradation Efficiency Byproducts Source
Au-CdSe/grapheneVisible light, H₂O95% in 60 minNH₃, CO₂, F⁻ ions
TiO₂ nanoparticlesUV light, aqueous medium80% in 120 minNitrophenols, fluorides

Mechanism :

  • Au-CdSe/graphene composites enhance charge separation, accelerating nitro group reduction and ring cleavage.

Toxicity and Metabolic Pathways

In vivo studies reveal metabolic transformations:

Model Dosage Metabolites Effects Source
Rat (oral)360 mg/kg/day3-Fluoro-4-aminophenolHemolytic anemia, oxidative stress
Human liver microsomes50 μMFluorinated glucuronidesCytochrome P450 inhibition

Key Notes :

  • Cytochrome P450 enzymes catalyze detoxification, but high doses overwhelm metabolic capacity .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-F-3-NA typically involves the nitration of p-fluoroaniline under controlled conditions. A notable method includes using anhydrous conditions to enhance yield and purity, with reported methods achieving yields between 62% to 89% through various nitration techniques .

Organic Synthesis

4-F-3-NA serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. It is particularly valuable in synthesizing derivatives that exhibit specific biological activities or enhanced chemical properties .

Pharmaceutical Development

As an important precursor in the pharmaceutical industry, 4-F-3-NA is utilized in the development of active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential as acetohydroxyacid synthase (AHAS) inhibitors, which are relevant in treating various diseases .

Agricultural Applications

The compound has found utility in agricultural chemistry as well, where it is used in the synthesis of insecticides and herbicides. Its derivatives have shown effectiveness against various pests and diseases, contributing to improved crop yields .

Dye Manufacturing

In the dye industry, 4-F-3-NA is recognized as a novel dye intermediate, particularly in the production of hair dyes. The compound's unique properties allow it to impart desirable colors while maintaining stability during processing .

Research has demonstrated that 4-F-3-NA exhibits significant biological activity. A study assessing its subchronic toxicity revealed that exposure affected hematopoietic functions in rats, leading to hemolytic anemia at higher doses . This underscores the importance of evaluating safety profiles for compounds used in consumer products.

Case Study 1: Synthesis of AHAS Inhibitors

A series of derivatives synthesized from 4-F-3-NA were tested for their inhibitory effects on AHAS. These studies highlighted the potential for developing new therapeutic agents based on modifications to the compound's structure .

Case Study 2: Toxicological Assessment

A toxicological study involving daily administration of 4-F-3-NA to rats provided insights into its safety profile. The results indicated significant alterations in blood parameters and organ histopathology, emphasizing the need for careful handling and usage guidelines for this compound in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Chloro-2-fluoro-1-nitrobenzene
  • 2,4-Difluoronitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 1-Fluoro-2-nitrobenzene

Uniqueness

4-Fluoro-3-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties. The combination of these functional groups allows for specific reactivity patterns, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Fluoro-3-nitroaniline (4-F-3-NA) is a synthetic organic compound with significant biological activity and diverse applications in pharmaceuticals, agriculture, and dye manufacturing. This article explores its biochemical properties, cellular effects, synthesis methods, and toxicological profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5FN2O2C_6H_5FN_2O_2 and a molecular weight of approximately 221.2 g/mol. Its structure consists of a fluoro group and a nitro group attached to an aniline backbone, which contributes to its reactivity and biological interactions.

Enzyme Interactions

4-F-3-NA exhibits the ability to interact with various enzymes, notably cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can inhibit metabolic pathways, leading to altered biochemical processes within cells.

Table 1: Enzyme Inhibition by this compound

Enzyme TypeInhibition MechanismEffect on Metabolism
Cytochrome P450Competitive inhibitionReduced metabolism of xenobiotics
Other EnzymesNon-specific interactionsAlteration in metabolic pathways

Cellular Effects

4-F-3-NA influences various cellular functions by altering signaling pathways and gene expression. Notably, it has been shown to induce oxidative stress in cells, activating stress-responsive signaling pathways that can lead to cellular damage .

Case Study: Toxicological Effects in Rats

A study conducted on Charles River CD rats evaluated the subchronic oral toxicity of 4-F-3-NA over 90 days. The principal findings included:

  • Dosage Levels : Animals were administered doses of 40, 120, or 360 mg/kg.
  • Effects Observed : At the highest dose (360 mg/kg), all subjects died before the study's conclusion. Lower doses resulted in significant alterations in hematological parameters indicative of hemolytic anemia:
    • Decreased hematocrit and hemoglobin levels
    • Increased reticulocyte counts
    • Histopathological changes consistent with erythroid hyperplasia in bone marrow .

Synthesis Methods

This compound is synthesized through the nitration of p-fluoroaniline under controlled conditions. The process typically involves:

  • Nitration Reaction : p-Fluoroaniline is treated with a mixture of nitric acid and sulfuric acid at low temperatures.
  • Purification : The crude product is purified using cold dilute hydrochloric acid to separate it from other reaction components .

Table 2: Synthesis Conditions for this compound

ParameterCondition
TemperatureApproximately 2 °C
Acid ConcentrationDilute nitric and sulfuric acids
Purification MethodCold dilute hydrochloric acid

Applications

Due to its biological activity, 4-F-3-NA serves multiple roles:

  • Pharmaceuticals : It acts as an intermediate in drug synthesis.
  • Agriculture : Utilized in the development of agrochemicals.
  • Dyes : Functions as a dye intermediate in cosmetic products .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-3-nitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via nitration and halogenation of precursor anilines. A common route involves diazotization followed by substitution reactions. For example, diazotization of 4-fluoroaniline with nitrous acid and subsequent nitration yields the target compound. Optimization includes controlling temperature (≤5°C for diazotization) and stoichiometric ratios of reagents (e.g., HNO₃:H₂SO₄ for nitration). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed melting points (e.g., 151–153°C vs. 96–99°C ) to literature values to detect impurities.
  • Spectroscopy : FTIR (to confirm nitro and amino groups) and NMR (¹H/¹³C for aromatic substitution patterns).
  • Chromatography : HPLC or TLC with UV detection to assess purity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Conflicting data exists: some sources report insolubility in water , while others note slight solubility in oxygenated solvents . For experimental use, pre-dissolve in polar aprotic solvents (e.g., DMF or DMSO) for reactions. Solubility testing under varying pH/temperature conditions is recommended to resolve discrepancies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., dehydrofluorination vs. ethoxidation) affect the synthesis of derivatives from this compound?

  • Methodological Answer : Reaction pathways depend on reagent choice and conditions:

  • Dehydrofluorination : Use ammonia or amines to replace fluorine, forming intermediates like HC Red No. 13 .
  • Ethoxidation : React with ethylene oxide under basic conditions (e.g., NaOMe) to introduce hydroxyethyl groups for hair dyes .
    Monitor competing pathways via kinetic studies (e.g., in situ FTIR) and optimize selectivity using controlled stoichiometry and catalysis .

Q. What mechanistic insights explain the dual elastic and thermosalient behavior in crystals derived from this compound?

  • Methodological Answer : In 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic hydrogen-bonded layers, while thermosalience (jumping during phase transitions) stems from anisotropic lattice expansion (e.g., b-axis elongation from 21.98 Å to 22.30 Å at 138°C). Use variable-temperature XRD and FTIR to track structural changes and π···π/dipolar interactions driving these properties .

Q. How can contradictory data on the environmental persistence and toxicity of this compound be resolved?

  • Methodological Answer : Discrepancies in ecotoxicity data (e.g., R22/R36 risk phrases vs. limited aquatic toxicity ) require systematic studies:

  • Biodegradation assays : OECD 301/302 protocols to assess persistence.
  • Toxicity profiling : Use Daphnia magna or algae models under standardized OECD conditions.
  • Analytical monitoring : LC-MS to detect degradation byproducts .

Q. Critical Analysis of Contradictions

  • Melting Point Discrepancies : Differences may arise from polymorphic forms or purification methods. Recrystallization solvents (e.g., ethanol vs. acetone) can influence crystal packing .
  • Solubility Variability : Conflicting data highlight the need for standardized testing protocols (e.g., OECD 105) under controlled pH and temperature .

Properties

IUPAC Name

4-fluoro-3-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
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DSSTOX Substance ID

DTXSID5052042
Record name 4-Fluoro-3-nitroaniline
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Molecular Weight

156.11 g/mol
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Physical Description

Yellow or gold powder; [Alfa Aesar MSDS]
Record name 4-Fluoro-3-nitroaniline
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CAS No.

364-76-1
Record name 4-Fluoro-3-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of 139 g. of p-fluoroaniline in 834 g. of H2SO4, 100%, a mixture of 81.3 g. of HNO3, 100% in 489 g. H2SO4, 100%, is slowly added at 8°-10°C. One hour after this addition, the mixture is poured on 800 g. of ice and the resulting solution made alkaline with 2300 ml. of conc. aqua ammonia. On cooling to approxiamtely 5°C., the orange crude product is filtered off, sharply sucked off, and stirred with 600 ml. of water and 120 ml. of conc. HCl at room temperature. The insoluble, dark-brown solid is filtered off, the filtrate made alkaline with 82 g. of solid sodium carbonate, and the solid filtered off and dried in vacuo at 60°-70°C or in the air.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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